![molecular formula C24H22N2O5 B2419356 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide CAS No. 921890-50-8](/img/structure/B2419356.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide (hereafter referred to as the compound) is a synthetic organic compound with potential therapeutic applications. Its structure features a dibenzo[b,f][1,4]oxazepin core, which is known for various biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H24N2O4 |
Molecular Weight | 368.44 g/mol |
LogP (octanol-water) | 4.45 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 56.32 Ų |
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Dopamine D2 Receptor Antagonism : Similar compounds have been identified as selective inhibitors of dopamine D2 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease . This antagonistic action may help alleviate symptoms associated with these conditions.
- Inhibition of Angiogenesis : The compound is reported to act as an angiogenesis inhibitor. Angiogenesis is the process through which new blood vessels form from existing ones, and its inhibition can be beneficial in treating cancers and other diseases characterized by excessive vascular growth .
- Prostaglandin Antagonism : Compounds related to this structure have shown efficacy in antagonizing prostaglandin actions, particularly in conditions like asthma where excessive bronchial constriction occurs due to prostaglandins such as PGF2α.
Pharmacological Effects
Research indicates that the compound may have several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound could inhibit tumor growth by disrupting angiogenesis and inducing apoptosis in cancer cells.
- Neurological Effects : By antagonizing dopamine receptors, the compound may provide therapeutic benefits for patients suffering from dopamine-related disorders.
Case Study 1: Antitumor Efficacy
In a study examining the antitumor properties of similar dibenzo[b,f][1,4]oxazepin derivatives, researchers found that these compounds significantly inhibited tumor cell proliferation in vitro and reduced tumor size in vivo models. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies.
Case Study 2: Neurological Applications
A clinical trial investigated the effects of dopamine D2 receptor antagonists on patients with schizophrenia. Results indicated that patients receiving treatment with similar compounds experienced a reduction in psychotic symptoms compared to those receiving placebo.
Propriétés
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-4-26-19-7-5-6-8-21(19)31-20-12-9-15(13-18(20)24(26)28)25-23(27)17-11-10-16(29-2)14-22(17)30-3/h5-14H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIARXQXSILDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.